1-(2-Methylpyrrolidin-3-yl)propan-1-one

Description

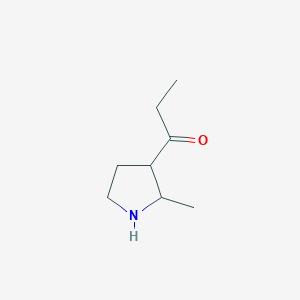

1-(2-Methylpyrrolidin-3-yl)propan-1-one is a pyrrolidine-containing propan-1-one derivative. Pyrrolidine derivatives are frequently explored for their biological activities, including antimicrobial, antiviral, and central nervous system (CNS) effects, while propan-1-one groups are common in flavoring agents, drug intermediates, and psychoactive substances .

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(2-methylpyrrolidin-3-yl)propan-1-one |

InChI |

InChI=1S/C8H15NO/c1-3-8(10)7-4-5-9-6(7)2/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

ZWVNJKKYGOSUMT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCNC1C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methylpyrrolidin-3-yl)propan-1-one involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-methylpyrrolidine with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Methylpyrrolidin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylpyrrolidin-3-yl)propan-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrrolidin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Propan-1-one Derivatives

Key Observations :

- The quinoxaline substituent in 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one enhances antimicrobial activity, likely due to aromatic heterocyclic interactions with microbial targets .

- Amino and phenyl groups in (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one suggest utility as a chiral building block for drug synthesis .

- 4-Fluorophenyl and methylamino groups in 4-FMC confer stimulant properties via monoamine transporter inhibition, a hallmark of cathinone derivatives .

- Hydroxyphenyl and pyridyl groups in WHO No. 2158 correlate with genotoxic risks, highlighting the impact of substituents on safety profiles .

Table 2: Physicochemical Properties of Selected Compounds

Key Observations :

- Purity and commercial availability vary significantly. For example, (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is available at 97% purity, whereas WHO No. 2158 lacks commercial specifications due to safety concerns .

- Genotoxicity risks in WHO No. 2158 (negative in Ames tests but positive in chromosomal aberration assays) underscore the importance of substituent selection for regulatory compliance .

Biological Activity

1-(2-Methylpyrrolidin-3-yl)propan-1-one, also known as 2-Methyl-1-(3-methylpyrrolidin-3-yl)propan-1-one, is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a ketone functional group and a pyrrolidine ring, which contributes to its unique chemical reactivity and potential biological activity. The molecular formula is , with a molecular weight of approximately 139.21 g/mol. The structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with specific molecular targets. The ketone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the pyrrolidine ring may interact with hydrophobic pockets in target molecules, influencing their activity and leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroactivity : Potential interactions with neurotransmitter receptors suggest possible applications in treating psychiatric disorders.

- Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains.

- PDE4 Inhibition : Similar compounds have been noted for their ability to inhibit phosphodiesterase 4 (PDE4), which is relevant in treating conditions like asthma and overactive bladder .

Table 1: Summary of Biological Activities

Table 2: Structural Comparisons with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one | Different pyrrolidine position | PDE4 inhibition |

| 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one | Contains piperazine ring | Antimicrobial and neuroactive properties |

| Pyrrolidin-2-one | Basic pyrrolidine structure | Various biological activities |

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models exhibiting anxiety-like behavior. Administration of the compound resulted in a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective dosage ranges for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Methylpyrrolidin-3-yl)propan-1-one, and how can intermediates be optimized for yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, brominated intermediates (e.g., 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one) are prepared using phenylsulfonyl protecting groups to direct regioselectivity, followed by deprotection . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents like phenyltrimethylammonium tribromide (PTT) in halogenation steps .

Q. How is the structure of this compound validated experimentally?

- Methodology : Use a combination of NMR (e.g., H, C, DEPT-135) to confirm connectivity and stereochemistry. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides bond lengths/angles and validates spatial arrangements . Crystallographic data (space group P21/c, unit cell parameters a = 10.2772 Å, b = 8.6610 Å, c = 18.8980 Å) ensure structural accuracy .

Q. What analytical techniques are recommended for purity assessment and physicochemical property determination?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) assesses purity. Differential scanning calorimetry (DSC) determines melting points, while logP values are calculated via reverse-phase HPLC or predicted using software like ACD/Labs . Storage recommendations (inert atmosphere, 2–8°C) are derived from stability studies of analogous ketones .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of pyrrolidine-derived propanones?

- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., enantioselective alkylation) can direct stereochemistry. For isotopologues like 1-[(2R)-1-(H)methylpyrrolidin-2-yl]-3-[(2S)-1-(H)methylpyrrolidin-2-yl]propan-2-one, deuterated reagents and chiral column chromatography (Chiracel OD-H) resolve enantiomers .

Q. What strategies resolve contradictions in SAR studies for pyrrolidin-3-yl propanones as enzyme inhibitors?

- Methodology : Compare IC values of analogs (e.g., 3-[1-(3-fluoromethylbenzyl)piperidin-4-yl]-1-(1-methyl-1H-indol-3-yl)-propan-1-one) using enzyme kinetics and molecular docking. Discrepancies arise from steric effects or hydrogen-bonding variations; mutagenesis studies (e.g., replacing Tyr in binding pockets) validate hypotheses .

Q. How do crystal packing interactions influence the stability of this compound derivatives?

- Methodology : SCXRD data reveal intermolecular forces (e.g., C–H···O, π-π stacking). For example, in 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one, a dihedral angle of 15.2° between pyrrole and phenyl rings minimizes steric strain, enhancing thermal stability . Refinement with SHELXL (R factor < 0.05) ensures accurate modeling .

Q. What isotopic labeling approaches are suitable for metabolic tracing studies involving this compound?

- Methodology : Synthesize C- or H-labeled derivatives via Pd-catalyzed cross-coupling with labeled precursors (e.g., CHI). LC-MS/MS quantifies isotopic incorporation in biological matrices, while PET imaging uses F-labeled analogs (e.g., 2’-fluoro-5-methyl-1-β-D-arabinofuranosyluracil derivatives) .

Methodological Notes

- Contradiction Handling : Conflicting logP values (e.g., -1.31 vs. 1.29) arise from pH-dependent ionization; validate experimentally at physiological pH (7.4) .

- Data Reproducibility : Replicate SCXRD measurements (e.g., β angle = 90.676° ± 0.002°) to confirm unit cell parameters .

- Safety Protocols : Use fume hoods and PPE (gloves, goggles) during synthesis; refer to H313/H333 hazard codes for handling guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.